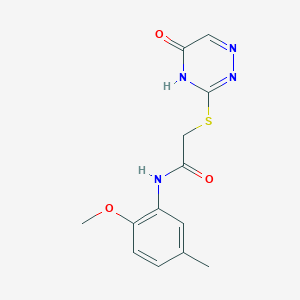

N-(2-methoxy-5-methylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-methoxy-5-methylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide" is a structurally complex molecule that may have potential biological activities, similar to other compounds with acetamide groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do explore related structures and their biological activities, which can provide insights into the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of coupling methods and the formation of amide bonds. For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which share a similar acetamide moiety, was achieved using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and specific interplanar angles between amide groups . These structural details are important for understanding the conformational preferences of the compound and how it might interact with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, demonstrating the reactivity of the acetamide group with organosilicon compounds . This suggests that "this compound" could also participate in similar reactions, potentially leading to the formation of novel heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide showed high selectivity and stability, indicating the potential for efficient conversion of nitro groups to amino groups in the presence of a suitable catalyst . This information could be relevant when considering the reactivity and stability of "this compound" under various conditions.

Scientific Research Applications

Synthesis and Anticancer Activity

A study led by G. Kumar and colleagues (2019) synthesized a series of N-aryl substituted phenyl acetamide analogs, including compounds structurally related to N-(2-methoxy-5-methylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide. These compounds were synthesized via Suzuki Coupling and exhibited inhibition activity against the HCT 116 cancer cell line, indicating potential anticancer applications. The research suggests that these compounds, due to their structural characteristics, could be explored further for their therapeutic potential in cancer treatment (Kumar et al., 2019).

Antimicrobial Activity

The same study by Kumar et al. (2019) also evaluated the synthesized compounds for their antimicrobial activities. The results indicated that some of the compounds, including those similar to this compound, showed promising antimicrobial properties. This suggests that such compounds could be further investigated for their potential use in combating microbial infections.

Potential for Enzyme Inhibition

Research by Virk et al. (2018) on N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which share some structural similarities with this compound, demonstrated enzyme inhibitory activities. These compounds were evaluated against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some showing significant inhibition. This points to the potential of this compound analogs in the development of enzyme inhibitors, which could have applications in the treatment of various diseases (Virk et al., 2018).

Inhibition of Cyclooxygenase (COX) Enzymes

A study by Ertas et al. (2022) synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives, which are structurally related to this compound. These compounds were found to inhibit COX-2 enzymes effectively, with one compound exhibiting high selectivity. This suggests potential applications of these compounds in developing anti-inflammatory drugs by targeting COX-2 enzymes, which are involved in the inflammatory process (Ertas et al., 2022).

properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-8-3-4-10(20-2)9(5-8)15-12(19)7-21-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGZKXLURLYTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)